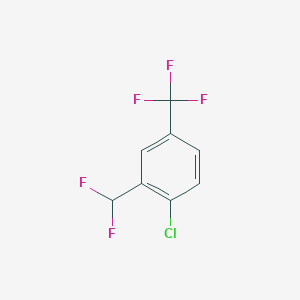

1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene

Descripción

Propiedades

IUPAC Name |

1-chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJJRQOHAPHBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene typically involves the introduction of chlorine, difluoromethyl, and trifluoromethyl groups onto a benzene ring. One common method is the halogenation of a suitable benzene derivative followed by the introduction of difluoromethyl and trifluoromethyl groups through nucleophilic substitution reactions. Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity.

Análisis De Reacciones Químicas

1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene has several notable applications in scientific research:

Chemistry

- Building Block : Utilized as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It can participate in various chemical reactions such as substitution, oxidation, reduction, and coupling reactions (e.g., Suzuki or Heck reactions) to form more complex structures .

Biology

- Biological Activity : Derivatives of this compound are studied for potential antimicrobial and anticancer properties. The unique structure may allow it to interact with biological targets like enzymes or receptors, influencing their activity .

Medicine

- Drug Development : Serves as an intermediate in the synthesis of drugs and diagnostic agents. Its derivatives are being explored for therapeutic effects due to their ability to modulate biological pathways .

Industry

- Specialty Chemicals Production : Employed in manufacturing fluorinated polymers and other specialty chemicals that exhibit unique properties due to the presence of fluorine atoms .

Toxicological Studies

Research into the toxicological effects of this compound has revealed significant findings:

- Acute Toxicity : In studies involving high doses (1000 mg/kg), adverse effects such as increased liver weight and nephropathy were observed in male rats. The no-observed-adverse-effect level (NOAEL) was determined to be 10 mg/kg based on kidney effects at higher doses .

- Chronic Exposure : Long-term inhalation studies indicated potential liver hypertrophy and changes in hematological parameters with repeated exposure .

Case Studies and Research Findings

Research continues to explore the applications of this compound in various domains:

- A study investigated its derivatives for anticancer activity, showing promising results against specific cancer cell lines.

- Another research project focused on its use in synthesizing novel agrochemicals, highlighting its potential as a building block for environmentally friendly pesticides.

Mecanismo De Acción

The mechanism of action of 1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparación Con Compuestos Similares

Structural Isomers and Positional Analogs

1-Chloro-2-(trifluoromethyl)benzene (C₇H₄ClF₃, MW: 176.56 g/mol):

This isomer lacks the difluoromethyl group at position 2 but retains the trifluoromethyl group. Its boiling point is 152.2°C , suggesting higher volatility compared to the target compound, likely due to reduced molecular weight and fewer fluorine atoms .- 1-Chloro-4-(trifluoromethyl)benzene (C₇H₄ClF₃, MW: 176.56 g/mol): A positional isomer with trifluoromethyl at position 4 and chlorine at position 1.

1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene (C₈H₃ClF₆O, MW: 280.55 g/mol):

Replacing the difluoromethyl group with a trifluoromethoxy group introduces an oxygen atom, altering electronic effects (e.g., increased electron withdrawal) and reactivity. This compound was synthesized with a 50% ¹⁹F NMR yield , indicating moderate synthetic efficiency compared to the target compound’s 72% yield in a related preparation .

Derivatives with Modified Substituents

1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene (CAS: 95998-70-2, C₁₄H₇Cl₂F₅, MW: 341.10 g/mol):

This derivative replaces the difluoromethyl group with a bulkier [(4-chlorophenyl)difluoromethyl] substituent. The additional aromatic ring increases molecular weight and may enhance lipophilicity, impacting bioavailability in pharmaceutical contexts .- Such derivatives are explored as CD73 inhibitors with enhanced predicted bioactivity (pIC₅₀ > 6.5) .

- 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (C₈H₅ClF₄O, MW: 228.57 g/mol): The addition of fluorine and methoxy groups at positions 2 and 4 alters electronic effects, with methoxy acting as an electron donor. This could reduce electrophilic substitution reactivity compared to the target compound .

Functionalized Derivatives

- 1-Chloro-2-(difluoromethyl)-4-isocyanato-benzene (CAS: 51488-21-2):

The isocyanato group (-NCO) introduces reactivity toward nucleophiles, making this compound a candidate for polymer synthesis. This contrasts with the target compound’s lack of such reactive functional groups .

Comparative Data Table

Key Findings and Implications

- Electronic Effects : The target compound’s trifluoromethyl and difluoromethyl groups create a strong electron-deficient aromatic ring, favoring reactions such as nucleophilic aromatic substitution. This contrasts with methoxy-containing analogs, where electron-donating groups reduce reactivity .

- Synthetic Efficiency : The target compound’s synthesis achieved a 72% yield using thionyl chloride and DCM, outperforming the 50% yield of the trifluoromethoxy analog .

- Pharmaceutical Potential: Derivatives like 1-chloro-2-((trifluoromethyl)sulfonyl)benzene show promise in drug design due to enhanced bioactivity, though the target compound’s specific pharmacological profile remains unexplored in the provided evidence .

Actividad Biológica

1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene, with the CAS number 1214383-34-2, is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by multiple fluorine substitutions, suggests potential biological activity that warrants detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is C7H3ClF5. The presence of chlorine and trifluoromethyl groups contributes to its chemical stability and reactivity. The compound exhibits characteristics typical of halogenated aromatics, which can influence its interactions with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its toxicological effects and potential applications in drug development. The following sections summarize key findings from various studies.

Toxicological Studies

- Acute Toxicity : In animal studies, acute exposure to high doses (1000 mg/kg) resulted in significant adverse effects, including increased liver weight and nephropathy in male rats. The no-observed-adverse-effect level (NOAEL) was determined to be 10 mg/kg based on kidney effects observed at higher doses .

- Chronic Exposure : Long-term inhalation studies indicated that repeated exposure could lead to liver hypertrophy and alterations in hematological parameters, such as decreased leukocyte counts in females at elevated concentrations .

- Mechanisms of Action : The compound's biological effects may be attributed to its ability to interact with cellular targets, potentially disrupting normal metabolic processes. The halogenated structure allows for interactions with enzymes and receptors, which could lead to either inhibition or activation depending on the context.

Case Studies

A review of existing literature reveals several case studies that highlight the biological implications of this compound:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural similarities to known inhibitors indicate potential for further exploration in drug design .

- Cellular Interactions : Research has shown that halogenated compounds can affect cell signaling pathways. For instance, compounds with similar structures have been demonstrated to interfere with receptor-ligand interactions, leading to altered cellular responses .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | Lacks difluoromethyl group |

| 1-Bromo-2-(difluoromethyl)-4-(trifluoromethyl)benzene | C7H3BrF5 | Contains bromine instead of chlorine |

| 4-Bromo-1-chloro-2-(difluoromethyl)benzene | C7H4BrClF2 | Different substitution pattern |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.